molecular formula C14H16FN5O B2470459 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea CAS No. 1797292-51-3

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea

Cat. No.: B2470459
CAS No.: 1797292-51-3
M. Wt: 289.314
InChI Key: QRAWOKPTPHDWMS-UHFFFAOYSA-N
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Description

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea typically involves the reaction of 4-(dimethylamino)pyrimidine-2-carbaldehyde with 3-fluoroaniline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or fluorophenyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(4-fluorophenyl)urea: Similar structure but with a different position of the fluorine atom.

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorine atom instead of fluorine.

    1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-bromophenyl)urea: Similar structure but with a bromine atom instead of fluorine.

Uniqueness

1-((4-(Dimethylamino)pyrimidin-2-yl)methyl)-3-(3-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can influence its chemical reactivity and biological activity. This compound’s unique structure may result in distinct interactions with molecular targets, making it a valuable molecule for various research applications.

Properties

IUPAC Name

1-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-3-(3-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN5O/c1-20(2)13-6-7-16-12(19-13)9-17-14(21)18-11-5-3-4-10(15)8-11/h3-8H,9H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRAWOKPTPHDWMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNC(=O)NC2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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